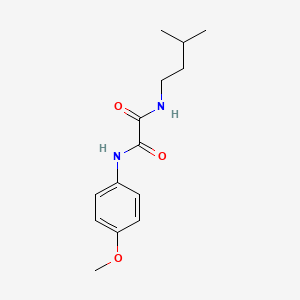

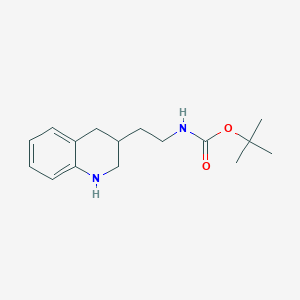

N1-isopentyl-N2-(4-methoxyphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Oxamide ligands, such as “N1-isopentyl-N2-(4-methoxyphenyl)oxalamide”, can be synthesized by the reaction of amines with oxalyl chloride in a basic medium . The synthesized oxamides were characterized using spectroscopic and analytical techniques such as IR, 1H-NMR, and ESI-MS .Molecular Structure Analysis

The molecular structure of “N1-isopentyl-N2-(4-methoxyphenyl)oxalamide” contains a total of 39 bonds, including 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amides (aliphatic), and 1 aromatic ether .Chemical Reactions Analysis

The synthesized oxamides were screened for Lipoxygenase inhibition. Biological screening revealed that the oxamides possessed good lipoxygenase inhibition activities .Scientific Research Applications

Medicinal Chemistry: Synthesis of Heterocyclic Compounds

N1-isopentyl-N2-(4-methoxyphenyl)oxalamide: is utilized in the synthesis of various heterocyclic compounds that are significant in medicinal chemistry . These heterocycles are often key structures in pharmaceuticals due to their biological and pharmacological properties. The compound’s ability to act as a precursor in synthesizing triazoles, which are present in many drugs, highlights its importance in developing new therapeutic agents.

Material Science: Development of Organic Semiconductors

The structural features of N1-isopentyl-N2-(4-methoxyphenyl)oxalamide make it a candidate for use in organic semiconductors . Its molecular architecture allows for potential applications in the field of electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Biochemistry: Inhibitors of TNF-α Production

Research has explored derivatives of N1-isopentyl-N2-(4-methoxyphenyl)oxalamide for their ability to inhibit TNF-α production . TNF-α is a cytokine involved in systemic inflammation, and its inhibitors are valuable in treating various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Pharmacology: Drug Delivery Systems

The compound’s structure is conducive to forming complexes with other pharmaceutical agents, making it useful in drug delivery systems . Its potential to enhance the solubility and stability of drugs could lead to more effective and targeted therapies.

Chemical Synthesis: Building Blocks for Complex Molecules

N1-isopentyl-N2-(4-methoxyphenyl)oxalamide: serves as a building block in the multi-step synthesis of complex molecules . Its reactive sites allow for various chemical transformations, enabling the creation of a wide range of compounds with diverse functionalities.

Computational Chemistry: Molecular Docking Studies

The compound is subject to molecular docking studies to predict its interaction with various biological targets . This application is crucial in the drug development process, where understanding the binding affinity and mode of action can significantly expedite the discovery of new drugs.

properties

IUPAC Name |

N'-(4-methoxyphenyl)-N-(3-methylbutyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(2)8-9-15-13(17)14(18)16-11-4-6-12(19-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJZXZCSPWIOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-isopentyl-N2-(4-methoxyphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2937210.png)

![4-[[2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2937212.png)

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B2937213.png)

![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/no-structure.png)

![N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine](/img/structure/B2937217.png)

![N-(3-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937218.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2937220.png)

![3-chloro-2-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2937226.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2937227.png)

![1-[3-(3-Bromophenyl)-3-hydroxyazetidin-1-yl]-2-chloroethanone](/img/structure/B2937228.png)